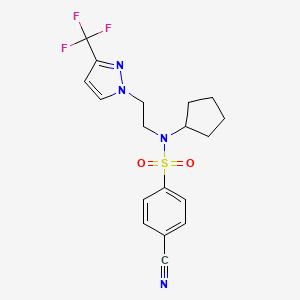

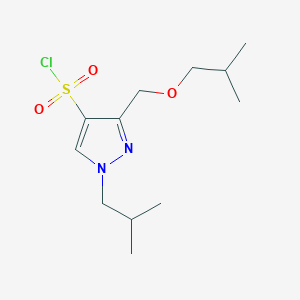

![molecular formula C20H12ClF3N2O B2992301 5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole CAS No. 1935723-31-1](/img/structure/B2992301.png)

5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a furan ring, and phenyl rings. It also contains a trifluoromethyl group and a chlorine atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and furan rings, along with the phenyl groups, would contribute to the compound’s aromaticity. The electronegative atoms (like fluorine in the trifluoromethyl group and the chlorine atom) would create regions of high electron density .Chemical Reactions Analysis

The compound’s reactivity would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable but can undergo certain reactions under specific conditions . The imidazole ring can act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents .Scientific Research Applications

Chemical Synthesis and Molecular Docking Studies

5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole is a compound that has garnered attention in the field of chemical synthesis and molecular docking studies. Researchers have developed novel chalcone derivatives, including compounds structurally related to 5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole, demonstrating potential antioxidant activities through in vitro assays and molecular docking studies. These studies highlight the compound's interactions with protein tyrosine kinase amino acid residues, showcasing its potential as a powerful antioxidant (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antimicrobial and Antitumor Activities

Further investigations into derivatives of 5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole have shown promising antimicrobial activities. Studies involving the synthesis and characterization of these derivatives reveal their effectiveness against several bacterial species and the common fungi species, Candida albicans. Docking studies provide insights into the interactions of these compounds within the enzyme binding pocket of glucosamine-6-phosphate synthase, enhancing their profile as promising antimicrobial agents (Tomi, Al-Daraji, Abdula, & Al-Marjani, 2016).

Additionally, some derivatives have shown potent in vitro anti-inflammatory and antibacterial activities, with in silico predictions of toxicities and drug score profiles indicating their potential as molecular templates for drug development. Molecular docking results corroborate the biological data, suggesting benefits for anti-inflammatory applications (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Corrosion Inhibition

The compound and its derivatives have also been explored for their corrosion inhibition efficacy on mild steel in acidic solutions, demonstrating significant potential. The research underscores the importance of functional groups in enhancing corrosion inhibition efficiency, with studies revealing that certain derivatives exhibit up to 96% efficiency. The findings suggest a mixed type of adsorption and provide a detailed analysis of the molecular interactions contributing to their effectiveness as corrosion inhibitors (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

Safety and Hazards

properties

IUPAC Name |

5-chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF3N2O/c21-18-17(12-6-2-1-3-7-12)25-19(26-18)16-11-10-15(27-16)13-8-4-5-9-14(13)20(22,23)24/h1-11H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZLBKPOTLFITQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(O3)C4=CC=CC=C4C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2992219.png)

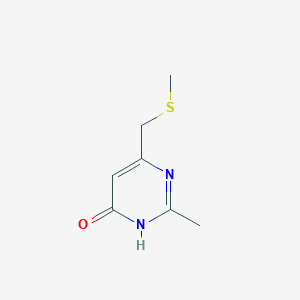

![N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2992220.png)

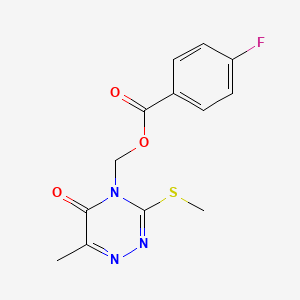

![2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2992225.png)

![5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate](/img/structure/B2992229.png)

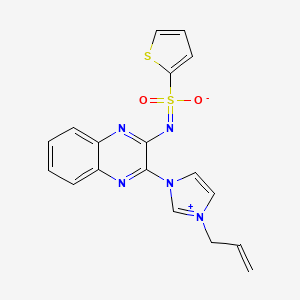

![5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992232.png)

![methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B2992233.png)

![Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate](/img/structure/B2992237.png)